An In-depth Technical Guide to the Structure and Bonding of 2-Picoline-N-oxide
An In-depth Technical Guide to the Structure and Bonding of 2-Picoline-N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and bonding characteristics of 2-Picoline-N-oxide, a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. The document details its structural parameters derived from X-ray crystallography, insights from spectroscopic analysis, and a discussion of its synthesis and reactivity.
Molecular Structure
2-Picoline-N-oxide, also known as 2-methylpyridine-N-oxide, possesses a planar pyridine ring with an oxygen atom coordinated to the nitrogen atom. The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, influencing its reactivity and intermolecular interactions.
Crystal Structure and Geometric Parameters
The precise molecular geometry of 2-Picoline-N-oxide in the solid state has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pbca.[1] The key structural parameters are summarized in the table below.
| Parameter | Bond Length (Å) | Bond/Torsion Angle (°) |
| Bond Lengths | ||
| N1-O1 | 1.305 | |
| N1-C2 | 1.363 | |
| N1-C6 | 1.352 | |
| C2-C3 | 1.375 | |
| C3-C4 | 1.371 | |
| C4-C5 | 1.368 | |
| C5-C6 | 1.378 | |
| C2-C7 | 1.493 | |
| Bond Angles | ||
| O1-N1-C2 | 119.3 | |
| O1-N1-C6 | 119.8 | |
| C2-N1-C6 | 120.9 | |
| N1-C2-C3 | 120.1 | |
| C2-C3-C4 | 120.1 | |
| C3-C4-C5 | 119.6 | |
| C4-C5-C6 | 120.4 | |
| N1-C6-C5 | 118.9 | |
| N1-C2-C7 | 117.0 | |
| C3-C2-C7 | 122.9 | |
| Torsion Angles | ||
| O1-N1-C2-C7 | -3.1 | |
| C6-N1-C2-C7 | 177.5 |
Data extracted from the crystallographic study by Betz et al. (2011).[1]
The planarity of the pyridine ring is a key feature, and the N-O bond length is consistent with a significant degree of double bond character, arising from resonance delocalization of the nitrogen lone pair and the pi-electrons of the ring.
Bonding Characteristics
The bonding in 2-Picoline-N-oxide is characterized by the interplay of the aromatic pyridine ring and the polar N-oxide group. This results in a molecule with a significant dipole moment and distinct spectroscopic signatures.
Dipole Moment
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectroscopy are essential tools for the characterization of 2-Picoline-N-oxide. The electron-withdrawing nature of the N-oxide group generally leads to a downfield shift of the ring proton and carbon signals compared to 2-picoline.
Infrared (IR) Spectroscopy: The IR spectrum of 2-Picoline-N-oxide is characterized by several key vibrational modes. A strong absorption band corresponding to the N-O stretching vibration is a hallmark of this class of compounds. The exact position of this band can be influenced by the electronic nature of substituents on the pyridine ring.
| Spectroscopic Data | Chemical Shift (ppm) or Wavenumber (cm-1) |
| 1H NMR | Specific shifts depend on the solvent and instrument. |
| 13C NMR | Specific shifts depend on the solvent and instrument. |
| IR (N-O Stretch) | ~1250 cm-1 |
Experimental Protocols
Synthesis of 2-Picoline-N-oxide
A common method for the synthesis of 2-Picoline-N-oxide is the oxidation of 2-picoline.
Workflow for the Synthesis of 2-Picoline-N-oxide:
Caption: General workflow for the synthesis and purification of 2-Picoline-N-oxide.
Detailed Methodology:
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Dissolve 2-picoline in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask.
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Cool the solution in an ice bath.
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Add the oxidizing agent (e.g., meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide) portion-wise while maintaining the temperature.
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Stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, perform an aqueous work-up to remove excess oxidant and by-products.
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Dry the organic layer over an anhydrous drying agent like sodium sulfate.
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Filter the solution and remove the solvent under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to obtain pure 2-Picoline-N-oxide.
X-ray Crystallography
Experimental Protocol for Single-Crystal X-ray Diffraction:
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Grow suitable single crystals of 2-Picoline-N-oxide, for example, by slow evaporation from a suitable solvent.
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Mount a crystal of appropriate size on a goniometer head.
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Collect diffraction data at a controlled temperature (e.g., 200 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[1]
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Process the collected data, including integration of reflection intensities and absorption correction.
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Solve the crystal structure using direct methods or Patterson methods.
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Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.[1]
Spectroscopic Analysis
NMR Spectroscopy:
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Dissolve a small amount of 2-Picoline-N-oxide in a deuterated solvent (e.g., CDCl3, DMSO-d6).
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Transfer the solution to an NMR tube.
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Acquire 1H and 13C NMR spectra on a spectrometer of appropriate field strength.
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Process the data, including Fourier transformation, phase correction, and baseline correction.
FTIR Spectroscopy:
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Prepare the sample, for instance, as a thin film on a suitable IR-transparent window (e.g., KBr) or as a KBr pellet.
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Record the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm-1).
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Identify the characteristic absorption bands, particularly the N-O stretching vibration.
Reactivity
The N-oxide group significantly influences the reactivity of the pyridine ring. It activates the positions ortho and para to the nitrogen atom towards nucleophilic attack and can also direct electrophilic substitution.
A classic example of the reactivity of 2-picoline-N-oxide is its reaction with acetic anhydride, which leads to the formation of 2-pyridylcarbinol acetate.
Reaction Pathway of 2-Picoline-N-oxide with Acetic Anhydride:
Caption: Simplified reaction pathway for the rearrangement of 2-Picoline-N-oxide with acetic anhydride.
This reaction proceeds through an initial acylation of the N-oxide oxygen, followed by deprotonation of the methyl group and a subsequent[1][1]-sigmatropic rearrangement. This reactivity highlights the utility of 2-Picoline-N-oxide as a versatile intermediate in the synthesis of more complex substituted pyridines.
